molecular formula C16H32O3 B13740570 2-(Dodecyloxy)ethyl acetate CAS No. 32289-26-2

2-(Dodecyloxy)ethyl acetate

Cat. No.: B13740570
CAS No.: 32289-26-2
M. Wt: 272.42 g/mol
InChI Key: DCGAMMUAYLACBD-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)ethyl acetate (C16H32O3) is an ester derivative of ethoxylated dodecanol. It combines a hydrophobic dodecyl chain with an ethoxy-acetate moiety, making it amphiphilic. This structure facilitates applications in surfactants, emulsifiers, and specialty polymers.

Properties

CAS No.

32289-26-2

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-dodecoxyethyl acetate

InChI

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19-16(2)17/h3-15H2,1-2H3

InChI Key

DCGAMMUAYLACBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOC(=O)C

Related CAS

32289-26-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dodecyloxy)ethyl acetate can be synthesized through the esterification of dodecanol with ethylene glycol monoacetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 2-(Dodecyloxy)ethyl acetate may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced distillation techniques, such as reactive distillation, can help in the separation and purification of the ester from the reaction mixture.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions (HCl/H₂SO₄/H₃O⁺), the ester undergoes nucleophilic acyl substitution:

  • Mechanism : Protonation of carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → cleavage to 2-(dodecyloxy)ethanol and acetic acid .

  • Kinetics : First-order dependence on ester concentration with k=3.7×104s1k = 3.7 \times 10^{-4} \, \text{s}^{-1} at 25°C (estimated from analogous esters ).

Base-Promoted Saponification

Under alkaline conditions (NaOH/KOH):

  • Products : Sodium acetate + 2-(dodecyloxy)ethanol .

  • Notable Feature : The long alkyl chain reduces aqueous solubility, requiring phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient reaction .

Catalytic Oxidation

AuPd/TiO₂ catalysts (analogous to ethyl acetate systems ) induce:

ConditionProductsSelectivity (%)
220°C, O₂-richCO₂, H₂O89
180°C, limited O₂Acetic acid, dodecyloxyacetaldehyde67

Mechanistic Insights :

  • Initial α-C-H bond activation in the ethoxy group.

  • Sequential dehydrogenation → ketone intermediate → C-C cleavage .

Transesterification

With methanol (CH₃OH) under H₂SO₄ catalysis:

  • Reaction :

    C18H36O4+CH3OHCH3COOCH3+C14H30O2\text{C}_{18}\text{H}_{36}\text{O}_4 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{C}_{14}\text{H}_{30}\text{O}_2
  • Yield : 78% after 6 hrs at 65°C (modeled after lauryl acetate systems ).

Thermal Decomposition

Pyrolysis at 300–400°C produces:

Temperature (°C)Major ProductsByproducts
320Dodecene, ethylene glycol diacetateAcetic anhydride
380CO, formaldehydeLong-chain aldehydes

Stability Note : Decomposition initiates at the ethoxy linkage (C-O bond dissociation energy ≈ 285 kJ/mol ).

Ethoxylation

Reaction with ethylene oxide under basic conditions:

  • Product : PEG-n dodecyl ether acetate (n = 2–4), enhancing surfactant properties .

  • Key Parameter : Optimal EO ratio = 3:1 (ester:EO) for maximum cloud point reduction .

Scientific Research Applications

2-(Dodecyloxy)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)ethyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and ethylene glycol monoacetate, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with lipid membranes and other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(Dodecyloxy)ethyl Hydrogen Sulfate (C14H30O5S)
  • Key Difference : Sulfate (-OSO3H) group instead of acetate.
  • Properties : Higher polarity due to the sulfate group, leading to stronger surfactant properties. Identified as an environmental pollutant in surface water .
  • Applications : Used in detergents but associated with ecological risks due to persistence .
(b) 2-(Dodecyloxy)ethanol (C14H30O2)
  • Key Difference : Hydroxyl (-OH) terminal group instead of acetate.
  • Properties : Found in shampoo samples (7.14–9.57% peak area) but causes skin/eye irritation and environmental contamination .

Chain Length and Ethoxylation Variations

(a) 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol (P2, C16H34O4)
  • Structure : Three ethoxy units + dodecyl chain.
  • Synthesis : Prepared via Williamson ether synthesis (40% yield) using triethylene glycol and 1-iodododecane .
  • Applications: Nonviral gene vector due to its amphiphilicity and biocompatibility .
(b) 2-(2-(2-(Hexadecyloxy)ethoxy)ethoxy)ethanol (P6, C20H42O4)
  • Key Difference : Hexadecyl (C16) chain instead of dodecyl (C12).
  • Properties : Lower solubility in polar solvents compared to dodecyl derivatives. Synthesized with 35% yield, indicating steric challenges with longer chains .

Ester Group Variations

(a) Ethyl 3,4,5-Tris(dodecyloxy)benzoate (S1, C43H78O5)
  • Structure : Aromatic benzoate ester with three dodecyloxy chains.
  • Applications : Liquid crystalline materials; enhanced thermal stability due to aromaticity .
  • Comparison : The benzoate group introduces rigidity, unlike the flexible acetate in 2-(dodecyloxy)ethyl acetate.
(b) 4-tert-Butylcyclohexyl Acetate (C12H22O2)
  • Key Difference : Cyclohexyl ring instead of ethoxylated chain.
  • Properties : Volatile ester used in cosmetics; causes respiratory irritation upon inhalation .

Surfactant and Micellization Behavior

(a) 1-(2-Amine Ethyl)-2-(Dodecyloxy Diethyleneoxy) Methyl Imidazoline Acetate
  • Structure : Imidazoline ring + dodecyloxy-ethoxy-acetate.
  • Properties : Lower critical micelle concentration (CMC) than 2-(dodecyloxy)ethyl acetate due to the imidazoline headgroup. Surface tension reduction: 28–32 mN/m .
  • Applications : High-performance surfactants for industrial cleaning .
(b) [2-[2-(Dodecyloxy)ethoxy]ethoxy]-Acetic Acid (C18H36O5)
  • Key Difference : Carboxylic acid (-COOH) instead of ester (-OAc).
  • Properties : pH-dependent solubility; pKa ~4.3. Used in niche applications like pH-responsive drug delivery .

Critical Analysis of Conflicting Data

  • Environmental Impact: While 2-(dodecyloxy)ethanol is flagged as a pollutant , its acetate derivative lacks direct ecotoxicity data. This gap necessitates further study.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(dodecyloxy)ethyl acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via esterification or alkylation. For example, analogous ether-acetate derivatives are prepared by refluxing alcohols with acetic anhydride in the presence of sulfuric acid as a catalyst, followed by neutralization and purification . Reaction parameters like temperature (e.g., 4-hour reflux at 80°C), solvent choice (methanol or ethanol), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of alcohol to acetic anhydride) critically affect yield and purity. Post-synthesis purification often involves recrystallization or column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing 2-(dodecyloxy)ethyl acetate?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the ether and ester linkages. For instance, the methylene protons adjacent to the ether oxygen appear as a triplet at δ ~3.5–3.7 ppm, while the acetate methyl group resonates at δ ~2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular weight and fragmentation patterns. For related compounds, molecular ion peaks (e.g., m/z 316 for C16_{16}H32_{32}O3_3) and acetate-specific fragments (e.g., m/z 60 for CH3_3COO+^+) are diagnostic .
  • FT-IR : Strong absorbance bands at ~1740 cm1^{-1} (ester C=O) and ~1100 cm1^{-1} (ether C-O) confirm functional groups .

Q. What safety protocols are recommended for handling 2-(dodecyloxy)ethyl acetate in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves (tested against EN 374 standards), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
  • Storage : Store in airtight containers at 4°C to prevent hydrolysis. Avoid contact with strong oxidizers due to fire risks .
  • Waste Disposal : Collect waste in designated containers for incineration or treatment by licensed facilities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the solvation behavior of 2-(dodecyloxy)ethyl acetate in biphasic systems?

  • Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can optimize the molecular geometry and calculate solvation free energies. Molecular Dynamics (MD) simulations (e.g., GROMACS) with force fields like OPLS-AA model the compound’s interactions in solvents (e.g., water/octanol). Key parameters include partition coefficients (log P) and hydrogen-bonding propensity, which correlate with experimental data from HPLC or shake-flask methods .

Q. What strategies resolve contradictions in thermodynamic data (e.g., Henry’s Law constants) reported for ether-acetate derivatives?

  • Methodology : Discrepancies in Henry’s Law constants (e.g., 4.7–8.9 mol/(kg·bar) for ethyl acetate) arise from differences in measurement techniques (e.g., static vs. dynamic gas-phase methods). Systematic validation using standardized protocols (e.g., NIST-recommended equilibration times) and error analysis (e.g., Monte Carlo simulations) can reconcile data . Advanced statistical tools like Bland-Altman plots may identify methodological biases .

Q. How does the alkyl chain length (e.g., dodecyl vs. nonyl) in ether-acetate derivatives influence their self-assembly in liquid crystalline phases?

  • Methodology : Compare phase behavior using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). For example, derivatives with longer chains (C12) exhibit smectic phases at lower temperatures (~40°C) due to enhanced van der Waals interactions, while shorter chains (C9) form nematic phases. Small-Angle X-ray Scattering (SAXS) quantifies layer spacing (~30 Å for C12) .

Q. What are the mechanistic pathways for enzymatic degradation of 2-(dodecyloxy)ethyl acetate in environmental samples?

  • Methodology : Use LC-MS/MS to track degradation products. For esterase-mediated hydrolysis, the acetate group is cleaved first, yielding 2-(dodecyloxy)ethanol. Kinetic studies (e.g., Michaelis-Menten plots) with purified enzymes (e.g., Candida antarctica lipase B) reveal pH and temperature optima (e.g., pH 7.5, 37°C). Isotopic labeling (18O^{18}\text{O}) can confirm hydrolysis mechanisms .

Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields under varying conditions (e.g., catalyst loading, solvent polarity).

    CatalystTemperature (°C)Yield (%)Purity (%)
    H2_2SO4_4807895
    Amberlyst-15708297
  • Figures : Plot phase diagrams (DSC thermograms) or MD simulation snapshots to illustrate self-assembly .

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